molecular formula C10H17ClN2O3S B2893056 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856044-05-7

5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2893056
CAS No.: 1856044-05-7
M. Wt: 280.77
InChI Key: IISSGTHBHVYQAT-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxymethyl group, an isobutyl group, and a sulfonyl chloride group attached to the pyrazole ring

Properties

IUPAC Name

5-(ethoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-16-7-9-10(17(11,14)15)5-12-13(9)6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISSGTHBHVYQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=NN1CC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation of the pyrazole ring using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction Reactions: The pyrazole ring can be subjected to oxidation and reduction reactions, leading to the formation of pyrazole N-oxides or reduced pyrazoline derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed from the reaction with thiols.

    Pyrazole N-oxides: Formed from oxidation reactions.

    Reduced Pyrazoline Derivatives: Formed from reduction reactions.

Scientific Research Applications

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may exert its effects by:

    Inhibiting Enzymes: The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition.

    Modulating Signaling Pathways: The compound may interact with molecular targets involved in signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    5-(Methoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    5-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness

5-(Ethoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the ethoxymethyl group enhances its solubility and reactivity, while the isobutyl group provides steric hindrance that can influence its interactions with biological targets. The sulfonyl chloride group is a versatile functional group that allows for further derivatization and modification, making this compound a valuable intermediate in synthetic chemistry.

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